Structural Distinction from the Primary Sulfamoyl Analog (885461‑12‑1): The N-Methyl Group Confers a Different Pharmacophore Geometry and Expected Target Profile
The most immediate comparator is 2‑chloro‑N‑(4‑methyl‑3‑sulfamoylphenyl)acetamide (CAS 885461‑12‑1, C₉H₁₁ClN₂O₃S, MW 262.71), which differs only by the absence of the N‑methyl group on the sulfamoyl moiety . In the GSTO1‑1 benzenesulfonamide inhibitor series characterized by Xie et al. (2020), moving from a primary sulfonamide (–SO₂NH₂) to an N‑methylsulfamoyl group represents a deliberate pharmacophore expansion that alters hydrogen‑bond donor/acceptor capacity, lipophilicity, and the conformational landscape of the sulfonamide side chain. In the reported SAR, analogous N‑alkyl modifications at the sulfonamide position were shown to modulate both enzyme inactivation kinetics (kₐₙₐ꜀ₜ/KI) and cell‑based target engagement, consistent with the N‑methyl group influencing binding‑pocket complementarity [1]. Therefore, a researcher selecting the N‑methylsulfamoyl compound over the unsubstituted sulfamoyl analog is selecting a distinct pharmacophore geometry; the two compounds are expected to give non‑identical SAR fingerprints.
| Evidence Dimension | Sulfonamide N-substitution and pharmacophore geometry |
|---|---|
| Target Compound Data | N-methylsulfamoyl; MW 276.74; H-bond donor count = 2 (sulfonamide NH + amide NH); added lipophilicity and steric bulk relative to –SO₂NH₂ |
| Comparator Or Baseline | Primary sulfamoyl (CAS 885461-12-1); MW 262.71; H-bond donor count = 3; smaller steric profile |
| Quantified Difference | Molecular weight difference +14 Da (methyl group); one fewer H-bond donor in the target compound (2 vs. 3); differentiated lipophilicity and conformational space |
| Conditions | Structural and physicochemical comparison based on molecular formula and functional group analysis |
Why This Matters
In lead optimization campaigns, alteration of H-bond donor count and lipophilicity directly impacts permeability, metabolic stability, and off-target selectivity profiles; the N‑methyl group therefore makes 923104‑49‑8 a functionally distinct chemical tool from the primary sulfamoyl analog.
- [1] Xie, Y.; Tummala, P.; Oakley, A. J.; et al. Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors. J. Med. Chem. 2020, 63 (6), 2894–2914. View Source
